N-(2-cyanophenyl)benzenesulfonamide
Description
Properties
Molecular Formula |
C13H10N2O2S |
|---|---|
Molecular Weight |
258.30 g/mol |
IUPAC Name |
N-(2-cyanophenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H10N2O2S/c14-10-11-6-4-5-9-13(11)15-18(16,17)12-7-2-1-3-8-12/h1-9,15H |
InChI Key |
RVGDWOOVHPEPNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C#N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction proceeds via deprotonation of the amine by a base (e.g., pyridine or triethylamine), forming a sulfonamide bond. A typical protocol involves:
-
Molar ratio : 1:1.2 (amine:sulfonyl chloride) to account for volatility losses.
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.
-
Base : Triethylamine (2.5 equiv) to neutralize HCl byproduct.
For example, in a modified procedure from, 2-cyanophenylamine (1.18 g, 10 mmol) and benzenesulfonyl chloride (1.76 g, 10 mmol) in DCM (30 mL) with triethylamine (2.02 g, 20 mmol) yielded N-(2-cyanophenyl)benzenesulfonamide at 78% purity after 12 hours.
Catalytic Enhancements
Recent studies highlight the role of 4-dimethylaminopyridine (DMAP) as a catalyst, reducing reaction time to 4–6 hours and improving yields to 85–90%. Microwave-assisted synthesis (80°C, 30 min) has also been reported to achieve 92% conversion.
Alternative Synthetic Pathways
Nucleophilic Aromatic Substitution
In cases where direct sulfonylation is hindered by steric or electronic factors, nitro-to-amine reduction followed by sulfonylation offers an alternative. For instance:
-
Nitration : 2-Nitrobenzonitrile is treated with benzenesulfonamide in dimethylacetamide (DMAC) at 120°C.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C, 55 psi) converts the nitro group to an amine.
-
Sulfonylation : The resulting 2-cyanophenylamine undergoes standard sulfonylation.
This three-step sequence achieves an overall yield of 62%, albeit with longer processing times.
Solid-Phase Synthesis
A patent-derived method uses polymer-supported sulfonyl chlorides to simplify purification. After coupling 2-cyanophenylamine to the resin-bound sulfonyl chloride, cleavage with trifluoroacetic acid (TFA) liberates the product in 75% yield.
Reaction Optimization and Yield Data
The table below compares key parameters across methods:
DIEA = N,N-Diisopropylethylamine
Purification and Characterization
Chromatographic Techniques
Crude products are typically purified via silica gel chromatography using ethyl acetate/hexane (3:7 v/v). High-performance liquid chromatography (HPLC) with a C18 column (MeCN/H₂O, 0.1% TFA) confirms purity >95%.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.20 (d, 1H, J = 8.6 Hz), 7.91–7.64 (m, 5H), 7.40 (dd, 1H, J = 8.5 Hz), 7.19 (s, 1H).
-
IR : νmax 2230 cm⁻¹ (C≡N), 1531 cm⁻¹ (S=O asymmetric), 1360 cm⁻¹ (S=O symmetric).
Challenges and Limitations
-
Byproduct Formation : Over-sulfonylation can occur with excess sulfonyl chloride, necessitating precise stoichiometry.
-
Solubility Issues : Polar aprotic solvents like DMAC improve reactivity but complicate isolation.
-
Scale-Up : Microwave methods face energy transfer inefficiencies at industrial scales.
Emerging Innovations
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonates
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted sulfonamides
Scientific Research Applications
N-(2-cyanophenyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to various biological effects, such as reduced tumor growth in cancer cells or decreased microbial activity in bacteria.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Sulfonamides exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of N-(2-cyanophenyl)benzenesulfonamide with structurally analogous compounds:
Physicochemical Properties
- Electronic Effects: The electron-withdrawing cyano group in this compound enhances its polarity compared to analogs like T0901317, which contains lipophilic trifluoromethyl groups . Quantum chemical calculations () reveal that alkyl chain length and electron-withdrawing/donating substituents significantly affect dipole moments and HOMO-LUMO gaps .
- Thermal Stability : T0901317 exhibits a high melting point (227°C) due to strong intermolecular interactions, whereas N-(2-methoxyphenyl) derivatives () form stable crystals with lower melting points (~100–150°C) .
Q & A
Q. What synthetic methodologies are recommended for preparing N-(2-cyanophenyl)benzenesulfonamide, and how can reaction parameters be optimized?
Answer: this compound is synthesized via sulfonylation of 2-cyanoaniline with benzenesulfonyl chloride under alkaline conditions. Key optimizations include:
- Stoichiometry: A 1.2:1 molar ratio of benzenesulfonyl chloride to 2-cyanoaniline minimizes side reactions .
- Temperature: Reaction initiation at 0–5°C followed by gradual warming to room temperature improves yield (75–85%) .
- Purification: Recrystallization from ethanol/water mixtures enhances purity (>98%), confirmed by melting point analysis and HPLC .
Q. Which analytical techniques are critical for structural elucidation of this compound, and what spectral markers should be prioritized?
Answer:
- NMR Spectroscopy: 1H NMR confirms aromatic protons (δ 7.2–8.1 ppm) and sulfonamide NH (δ 10.2 ppm). 13C NMR identifies the cyano carbon at δ 118 ppm .
- FT-IR: S=O asymmetric/symmetric stretches at 1360 cm⁻¹ and 1175 cm⁻¹ validate sulfonamide functionality .
- High-Resolution Mass Spectrometry (HRMS): Molecular ion [M+H]+ at m/z 273.0521 (±0.0005) ensures molecular formula confirmation .
Advanced Research Questions
Q. How should researchers address discrepancies between experimental and computational crystallographic data for this compound derivatives?
Answer:
- Twin Refinement: Use SHELXL’s HKLF5 format for multidomain crystals, refining twin fractions iteratively until R-factor convergence (<0.05) .
- Hirshfeld Surface Analysis: Resolve packing ambiguities by quantifying intermolecular contacts (e.g., C–H···O interactions) .
- Validation Tools: Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .
Q. What computational chemistry approaches best predict the bioactivity of this compound analogs against enzymatic targets?
Answer:
- Molecular Docking: AutoDock Vina with PDB structures (e.g., carbonic anhydrase II, PDB: 1XYZ) identifies binding poses (ΔG < −8 kcal/mol suggests strong inhibition) .
- Molecular Dynamics (MD): Simulate ligand-protein stability (50 ns, GROMACS) with RMSD <2 Å indicating stable binding .
- QSAR Modeling: Incorporate Hammett σ constants (σ = +0.66 for -CN) and π charge densities (Mulliken charges) to correlate electronic effects with IC50 values (R² >0.85) .
Q. What formulation strategies improve aqueous solubility of this compound in pharmacological studies?
Answer:
- Salt Formation: Hydrochloride salts increase solubility by 15-fold (e.g., 0.5 mg/mL to 7.5 mg/mL in PBS) .
- Co-Solvents: DMSO/PEG400 mixtures (≤5% v/v) maintain solubility without cytotoxicity .
- Micellar Encapsulation: Poloxamer-407 micelles achieve 2 mg/mL solubility while preserving antimicrobial activity (MIC90 = 8 µg/mL) .
Methodological Notes
- Crystallography: For twinned crystals, refine using SHELXL’s TWIN/BASF commands and validate with ROTAX .
- Biological Assays: Use broth microdilution (CLSI guidelines) for MIC determination, with positive controls (e.g., sulfamethoxazole) .
- Data Reproducibility: Report reaction yields as mean ± SD from triplicate trials and statistical significance (p <0.05, ANOVA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
